N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide is a synthetic compound that combines an indole moiety with an acetamide group. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:
Reactants: Tryptamine and a carboxylic acid derivative.
Reagent: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce halogens or nitro groups onto the indole ring.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A similar compound synthesized by coupling tryptamine with ibuprofen.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound combining tryptamine with naproxen.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of an indole moiety with a m-tolyloxy-acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-14-5-4-6-16(11-14)23-13-19(22)20-10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22) |
InChI Key |
XNPROGLVNOQCQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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